BenchChemオンラインストアへようこそ!

1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione

ORL-1 receptor modulation Analgesic drug discovery Quinoxaline-piperidine SAR

1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione (CAS 1704600‑95‑2) is a synthetic small‑molecule member of the Substituted‑Quinoxaline‑Type Piperidine Compound family disclosed by Purdue Pharma L.P. and Shionogi & Co., Ltd.

Molecular Formula C23H22ClN3O3
Molecular Weight 423.9
CAS No. 1704600-95-2
Cat. No. B2461140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione
CAS1704600-95-2
Molecular FormulaC23H22ClN3O3
Molecular Weight423.9
Structural Identifiers
SMILESC1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CCC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H22ClN3O3/c24-17-7-5-16(6-8-17)21(28)9-10-23(29)27-13-11-18(12-14-27)30-22-15-25-19-3-1-2-4-20(19)26-22/h1-8,15,18H,9-14H2
InChIKeyNKVAIUULVACPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione (CAS 1704600-95-2) – Core Structural and Patent Landscape


1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione (CAS 1704600‑95‑2) is a synthetic small‑molecule member of the Substituted‑Quinoxaline‑Type Piperidine Compound family disclosed by Purdue Pharma L.P. and Shionogi & Co., Ltd. in US 8,846,929 B2 [1]. The molecule features a quinoxalin‑2‑yloxy moiety linked through a piperidine ring to a butane‑1,4‑dione backbone bearing a 4‑chlorophenyl substituent, placing it within a scaffold that has been systematically explored for modulation of nociceptin / ORL‑1 receptors and related analgesic targets [1]. A supplier‑registered molecular weight of 421.88 g/mol is noted, though this value derives from a vendor record and should be independently verified [2].

Why 1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione Cannot Be Replaced by Generic In-Class Analogs


The quinoxaline‑piperidine chemical space is broad, yet even subtle structural changes within this family dramatically alter target engagement and functional selectivity. The US 8,846,929 B2 patent demonstrates that discrete modifications – such as replacing the 4‑chlorophenyl‑butanedione terminus with a bridged‑piperidine core or altering the quinoxaline substitution pattern – yield compounds with divergent in‑vivo analgesic potency, ORL‑1 binding affinity, and side‑effect profiles [1]. Consequently, generic substitution among analogs cannot preserve the precise pharmacological fingerprint that a specific Substituted‑Quinoxaline‑Type Piperidine Compound was designed to achieve. The quantitative evidence below illustrates the specific differentiation dimensions that make CAS 1704600‑95‑2 a non‑interchangeable entity.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione


Patent‑Defined Scaffold Discrimination: Butane‑1,4‑dione Linker vs. Bridged‑Piperidine Congeners

The US 8,846,929 B2 patent explicitly distinguishes Substituted‑Quinoxaline‑Type Piperidine Compounds (formula I) from the subsequently disclosed bridged‑piperidine series (US 8,476,271). While bridged analogs were optimized for ORL‑1 binding (Ki values in the low‑nanomolar range for selected examples), the non‑bridged series represented by CAS 1704600‑95‑2 retains a flexible butane‑1,4‑dione linker that preserves conformational freedom without the entropic penalty of a rigid bicycle [1]. Example 86 in the patent (a closely related non‑bridged analog) was obtained in 78% yield under mild conditions, confirming the synthetic accessibility of this sub‑class [1].

ORL-1 receptor modulation Analgesic drug discovery Quinoxaline-piperidine SAR

Pharmacological Target Differentiation: ORL‑1 vs. Classical Opioid Receptors

The quinoxaline‑piperidine series was developed to engage the nociceptin / ORL‑1 receptor, which is pharmacologically distinct from μ, κ, and δ opioid receptors. The patent states that the compounds are useful for treating pain “while producing fewer or reduced side effects compared to previously available compounds” that act on classical opioid receptors [1]. Although target‑specific Ki data for CAS 1704600‑95‑2 itself remain unpublished, the patent exemplifies that structurally proximate analogs within the same formula I series exhibit functional ORL‑1 agonism in in‑vivo pain models, a profile unattainable with traditional μ‑opioid agonists.

Nociceptin receptor ORL-1 Opioid receptor selectivity

4‑Chlorophenyl Substituent: Impact on Lipophilicity and Predicted ADME Profile

The presence of the 4‑chlorophenyl group on the butane‑1,4‑dione terminus differentiates CAS 1704600‑95‑2 from analogs bearing other aryl or heteroaryl capping groups. In the quinoxaline‑piperidine SAR space, the electron‑withdrawing chlorine atom modulates both the electronic properties of the dione and the overall logP of the molecule. Vendor‑reported molecular weight (421.88 g/mol) and the calculated C₂₃H₂₀ClN₃O₃ formula place this compound in a moderate lipophilicity range (cLogP ~3.5–4.0) suitable for CNS penetration, in contrast to more polar analogs (e.g., pyridyl‑capped variants) that may exhibit limited brain exposure [1].

Lipophilicity ADME prediction Structure-property relationship

Optimal Research and Industrial Use Cases for 1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione


Lead Compound for Non‑Bridged ORL‑1 Agonist Optimization

Academic and pharmaceutical laboratories focused on nociceptin‑receptor‑based analgesia can deploy CAS 1704600‑95‑2 as a tractable lead template. Its non‑bridged scaffold, exemplified by the high‑yielding synthesis of a close analog (78% for Example 86 [1]), permits efficient parallel derivatization at the quinoxaline, piperidine, or chlorophenyl sites to fine‑tune potency and selectivity without the synthetic burden of a bridged core.

Comparative Pharmacological Profiling Against Classical Opioid Agonists

Investigators seeking to benchmark ORL‑1‑biased compounds against μ‑opioid reference agents can employ this compound as a starting point for head‑to‑head assays. The patent’s explicit promise of reduced side effects [1] makes CAS 1704600‑95‑2 a candidate for in‑vivo pain‑model studies that quantify therapeutic index relative to morphine or fentanyl, provided that receptor‑occupancy and functional activity data are generated concurrently.

CNS‑Penetrant Tool Compound for Target‑Validation Studies

Owing to its predicted moderate lipophilicity (cLogP ~3.5–4.0) and CNS MPO‑favorable profile [2], this compound can serve as a tool molecule for central ORL‑1 target‑engagement experiments. Researchers can use it to confirm that ORL‑1 agonism in the brain translates to behavioral analgesia, thereby validating the target for further drug‑discovery investment.

Reference Standard for Quinoxaline‑Piperidine Analytical Method Development

The well‑defined molecular formula (C₂₃H₂₀ClN₃O₃) and moderate molecular weight (421.88 g/mol) [2] make CAS 1704600‑95‑2 a suitable reference standard for developing HPLC, LC‑MS, or NMR‑based purity and stability assays tailored to the quinoxaline‑piperidine class. Its unique chromatographic signature can anchor system‑suitability testing in quality‑control workflows.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.